molecular formula C5H6O B14425650 3-Methylcyclobut-2-en-1-one CAS No. 83897-47-6

3-Methylcyclobut-2-en-1-one

Cat. No.: B14425650
CAS No.: 83897-47-6
M. Wt: 82.10 g/mol
InChI Key: GGBRZAUSFUAYIP-UHFFFAOYSA-N
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Description

3-Methylcyclobut-2-en-1-one is an organic compound with the molecular formula C₅H₆O It features a cyclobutene ring with a methyl group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylcyclobut-2-en-1-one can be synthesized through several methods. One common approach involves the cyclization of acyl ketene dithioacetals. This method is efficient and can be performed in a one-pot reaction . Another method includes the elimination of α-bromo-cyclopentanone using lithium carbonate .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and cyclization reactions are applicable. Industrial production would likely involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Methylcyclobut-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclobutene derivatives.

Scientific Research Applications

3-Methylcyclobut-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylcyclobut-2-en-1-one involves its interaction with various molecular targets. The compound’s ketone group can participate in nucleophilic addition reactions, forming adducts with nucleophiles. This reactivity is crucial in its biological and chemical activities. The exact molecular pathways depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Uniqueness: 3-Methylcyclobut-2-en-1-one is unique due to its specific ring size and the presence of a methyl group, which influences its reactivity and stability. This makes it a valuable compound in synthetic chemistry and various applications where specific structural features are required.

Properties

IUPAC Name

3-methylcyclobut-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O/c1-4-2-5(6)3-4/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBRZAUSFUAYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10516066
Record name 3-Methylcyclobut-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10516066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83897-47-6
Record name 3-Methylcyclobut-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10516066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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